

# The In Vivo Pharmacology of Zavondemstat L-lysine: A Technical Overview

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## Compound of Interest

Compound Name: Zavondemstat L-lysine

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## Introduction

Zavondemstat, also known as TACH101, is a first-in-class, orally bioavailable small molecule inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes.[1] As a pan-inhibitor, it targets all KDM4 isoforms (A-D), which are epigenetic regulators frequently dysregulated in various cancers, playing a crucial role in tumorigenesis and resistance to therapy.[2][3] By competitively inhibiting the binding of the co-factor alpha-ketoglutarate to the catalytic domain of KDM4, Zavondemstat modulates gene expression, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[1][4] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of **Zavondemstat L-lysine**, based on publicly available preclinical and clinical data.

## Pharmacokinetics

Zavondemstat has been evaluated in both preclinical species and in human clinical trials, demonstrating favorable pharmacokinetic properties that support oral administration.

## Preclinical Pharmacokinetics

Preclinical studies in rats and dogs have indicated that Zavondemstat possesses good oral bioavailability and a dose-proportional exposure profile.[1] While specific quantitative data from these studies are not publicly available, a conference abstract reported high bioavailability,

ranging from 46-100%, and a terminal half-life of approximately 6 hours in these species.[\[5\]](#) The drug also exhibited low systemic clearance and a moderate volume of distribution.[\[5\]](#) Notably, the systemic exposure was not significantly affected by the presence of food in dogs. [\[5\]](#) Zavondemstat did not show significant inhibition or induction of cytochrome P450 (CYP) enzymes in preclinical models, suggesting a low probability of CYP-mediated drug-drug interactions.[\[5\]](#)[\[6\]](#)

Table 1: Summary of Preclinical Pharmacokinetic Properties of Zavondemstat

Parameter	Species	Finding	Citation
Oral Bioavailability	Rats and Dogs	High (46-100%)	<a href="#">[5]</a>
Terminal Half-life (t <sub>1/2</sub> )	Rats and Dogs	~6 hours	<a href="#">[5]</a>
Exposure Proportionality	Rats and Dogs	Dose-proportional	<a href="#">[1]</a>
Food Effect	Dogs	No significant impact on systemic exposure	<a href="#">[5]</a>
CYP Interaction	In vitro	No significant inhibition or induction	<a href="#">[5]</a> <a href="#">[6]</a>
Plasma Protein Binding	Mouse, Rat, Dog, Human	≥99%	<a href="#">[7]</a>

## Clinical Pharmacokinetics

A Phase 1 clinical trial (NCT05076552) in patients with advanced solid tumors provided key insights into the pharmacokinetics of Zavondemstat in humans.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 2: Summary of Clinical Pharmacokinetic Parameters of Zavondemstat in Humans (Phase 1 Study)

Parameter	Value	Citation
Time to Peak Concentration (Tmax)	1 - 4 hours	[8]
Half-life ( $t_{1/2}$ )	~1.5 hours	[8][9][10]
Dose Proportionality	Yes	[8][9][10]
Accumulation	No to minimal	[8][9][10]

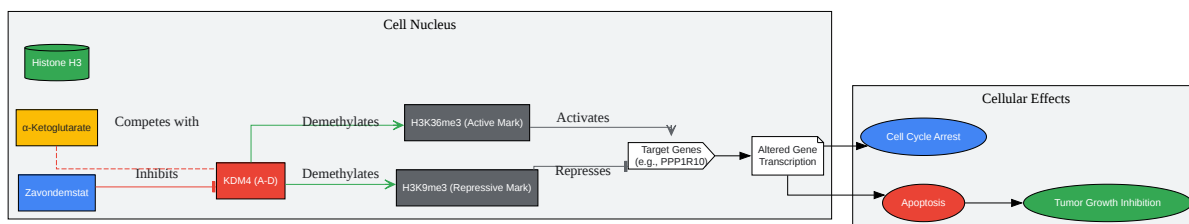
The data from this study indicate that orally administered Zavondemstat is rapidly absorbed, with peak plasma concentrations reached between 1 and 4 hours post-dose.[8] The drug exhibits a short half-life of approximately 1.5 hours, and its exposure (both Cmax and AUC) increases proportionally with the dose.[8][9][10] Consistent with its short half-life, there was minimal to no drug accumulation observed with repeated dosing.[8][9][10]

## Pharmacodynamics

The pharmacodynamic effects of Zavondemstat are a direct consequence of its inhibition of KDM4, leading to the modulation of gene expression and subsequent anti-tumor activity.

## Mechanism of Action and Signaling Pathways

Zavondemstat acts as a reversible, competitive inhibitor of KDM4, preventing the demethylation of histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[2][4] This leads to an increase in the repressive H3K9me3 mark and a decrease in the H3K36me3 mark at the promoters of KDM4 target genes, ultimately altering gene transcription.[2] One key identified pharmacodynamic biomarker of Zavondemstat activity is the repression of the PPP1R10 (PNUTS) gene.[2][6] In vivo, maximum inhibition of PNUTS was observed 8 hours after Zavondemstat administration in xenograft models.[2]



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**Caption:** Zavondemstat's Mechanism of Action

## Preclinical In Vivo Efficacy

Zavondemstat has demonstrated potent anti-tumor activity across a range of preclinical cancer models.

Table 3: Summary of Preclinical In Vivo Pharmacodynamic Effects of Zavondemstat

Cancer Type	Model	Key Findings	Citation
Colorectal, Esophageal, Gastric, Breast, Lymphoma	Xenograft Models	Effective tumor growth control with up to 100% tumor growth inhibition.	[3][4]
Colorectal Cancer	Patient-Derived Xenograft (PDX) and Organoid Models	Strong correlation of sensitivity with microsatellite instability-high (MSI-H) status.	[2][3]
Colorectal Cancer	Xenograft Model (SU60)	Reduced the population of tumor-initiating cells by 4.4-fold.	[11]
Various Cancers	Cell Line Panel (in vitro)	Induced apoptosis in colorectal (HT-29), esophageal (KYSE-150), and triple-negative breast cancer (MDA-MB-231) cell lines with EC50s of 0.033-0.092 $\mu$ M.	[3][4]

These studies highlight the broad anti-cancer potential of Zavondemstat and suggest that tumors with high microsatellite instability may be particularly sensitive to its effects.[2][3]

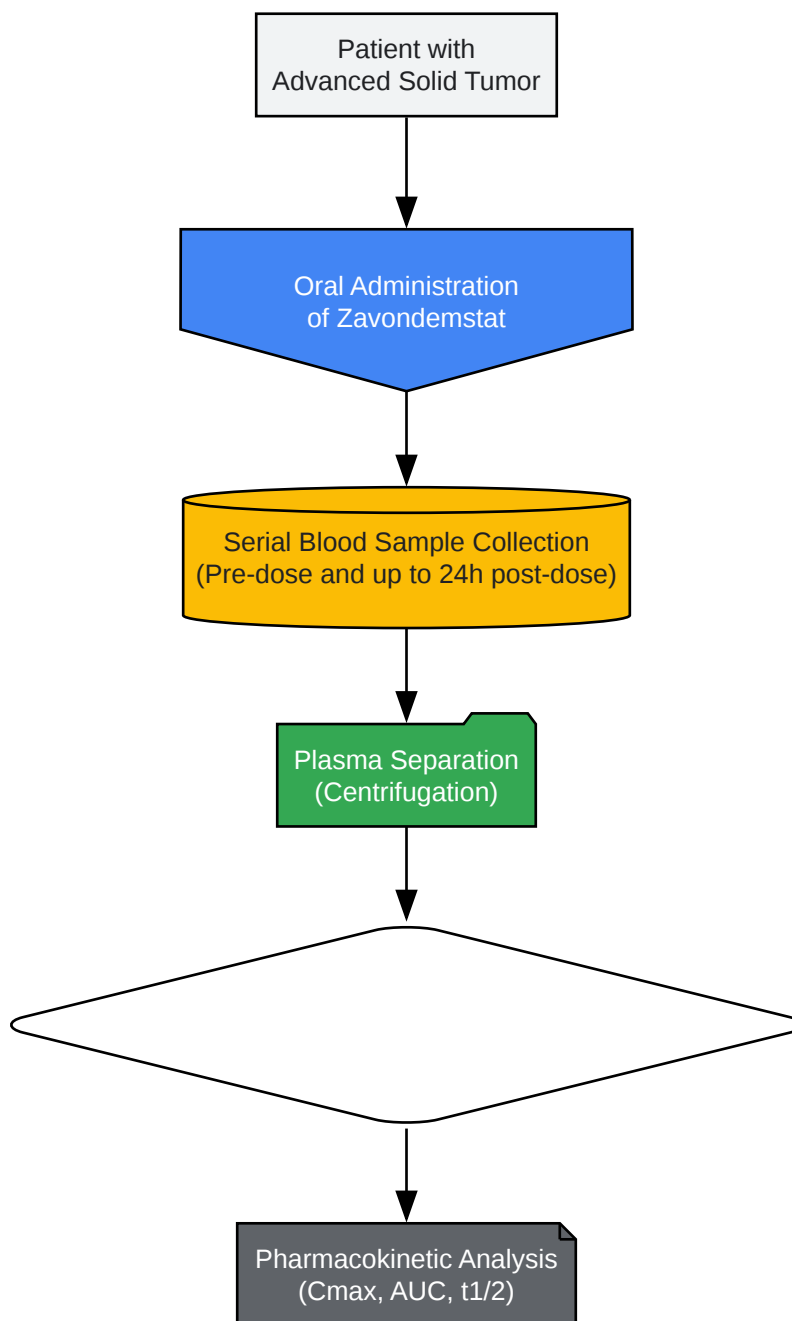
## Clinical Pharmacodynamics and Efficacy

In the Phase 1 clinical trial, Zavondemstat was well-tolerated and showed encouraging signs of clinical activity in a heavily pretreated patient population with advanced cancers.[8][9][10] The most common treatment-related adverse events were Grade 1 or 2 and included diarrhea, fatigue, decreased appetite, nausea, and hyponatremia.[8][9][10] Of the 23 response-evaluable patients, 44% achieved stable disease, with 9% experiencing stable disease for six months or longer.[8][9][10]

## Experimental Protocols

### Clinical Pharmacokinetic Assessment (Phase 1 Study)

A general workflow for the pharmacokinetic assessment in the Phase 1 trial is outlined below.



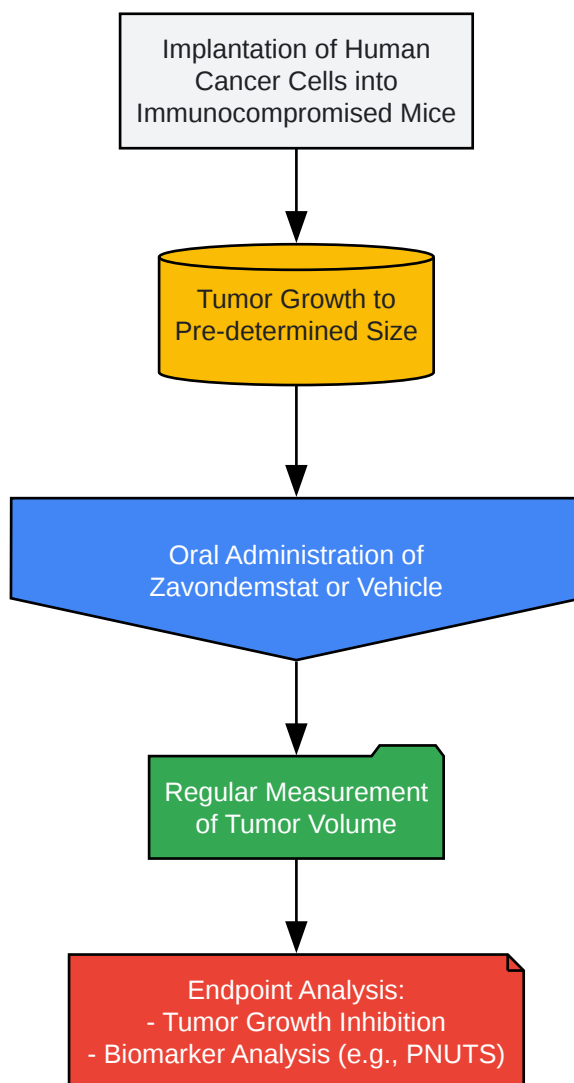
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**Caption:** Clinical Pharmacokinetic Workflow

Methodology Overview: Blood samples were collected from patients at various time points before and up to 24 hours after receiving their dose of Zavondemstat.[1] Plasma was separated from the blood samples and analyzed using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of Zavondemstat. The resulting concentration-time data were used to calculate standard pharmacokinetic parameters such as C<sub>max</sub>, AUC, and t<sub>1/2</sub>.

## Preclinical Pharmacodynamic Assessment (Xenograft Model)

The general methodology for assessing in vivo pharmacodynamics in preclinical xenograft models is as follows.



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**Caption:** Preclinical Pharmacodynamic Workflow

Methodology Overview: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a specified size, the mice are randomized into treatment groups and receive either Zavondemstat or a vehicle control orally. Tumor dimensions are measured regularly to calculate tumor volume. At the end of the study, tumors can be excised for biomarker analysis, such as quantifying the expression of PNUTS mRNA via qPCR or assessing histone methylation marks by ChIP-qPCR, to confirm target engagement and the pharmacodynamic effect of the drug.[2]

## Conclusion

**Zavondemstat L-lysine** is a promising, first-in-class KDM4 inhibitor with a favorable in vivo pharmacokinetic profile characterized by rapid oral absorption, dose-proportional exposure, and a short half-life, minimizing the risk of accumulation. Its pharmacodynamic activity, driven by the epigenetic reprogramming of cancer cells, has been demonstrated through potent anti-proliferative and pro-apoptotic effects in a variety of preclinical models, with encouraging signs of clinical activity in patients with advanced solid tumors. Further clinical development is warranted to fully elucidate the therapeutic potential of this novel epigenetic modulator.

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